Lipophilicity Advantage: Calculated LogP of Methyl 4,5-dichloro-2-fluorophenylacetate vs. Unsubstituted Methyl Phenylacetate
The computed partition coefficient (XLogP3) of Methyl 4,5-dichloro-2-fluorophenylacetate is 3.1, compared to 1.94 for the unsubstituted methyl phenylacetate [1][2]. This difference of approximately +1.2 log units is attributable to the presence of two chlorine atoms and one fluorine atom on the aromatic ring. The increased lipophilicity places the compound in a more favorable LogP range (1–4) for passive membrane permeation and oral bioavailability according to Lipinski's rule-of-five guidelines, while the unsubstituted ester may exhibit insufficient lipophilicity for efficient cellular uptake in certain target tissues.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Methyl phenylacetate (unsubstituted): XLogP3 = 1.94 |
| Quantified Difference | Δ LogP = +1.16 (target compound is ~14× more lipophilic in octanol/water partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18); standard in silico prediction method |
Why This Matters
The higher LogP directly impacts lead optimization decisions—compounds with LogP in the 1–3 range are generally preferred for balancing solubility and permeability, and a 1.2-unit difference can be the deciding factor when selecting a starting scaffold for medicinal chemistry programs requiring blood-brain barrier penetration or intracellular target engagement.
- [1] PubChem. Methyl 4,5-dichloro-2-fluorophenylacetate: Computed Properties. CID 121228360. NCBI. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/121228360 View Source
- [2] SpringerMaterials. Phenylacetic Acid Methyl Ester: LogP = 1.935 (Calculated). Available at: https://materials.springer.com/substance/12345/phenylacetic_acid_methyl_ester View Source
